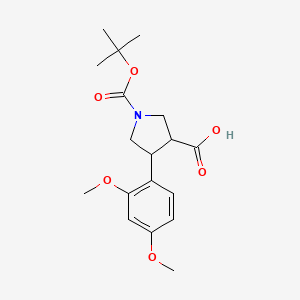

trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-1-(Tert-butoxycarbonyl)-4-(2,4-Dimethoxyphenyl)pyrrolidin-3-carbonsäure ist eine synthetische organische Verbindung, die zur Klasse der Pyrrolidinderivate gehört. Diese Verbindungen werden aufgrund ihrer einzigartigen strukturellen Eigenschaften häufig in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von trans-1-(Tert-butoxycarbonyl)-4-(2,4-Dimethoxyphenyl)pyrrolidin-3-carbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet:

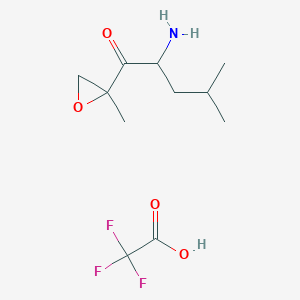

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie tert-Butylcarbamát und 2,4-Dimethoxybenzaldehyd.

Bildung des Pyrrolidinrings: Der Schlüsselschritt beinhaltet die Bildung des Pyrrolidinrings durch eine Cyclisierungsreaktion.

Schutz- und Entschützungsschritte: Schutzgruppen wie tert-Butoxycarbonyl (Boc) werden verwendet, um reaktive Aminogruppen während der Synthese zu schützen. Diese Gruppen werden später unter sauren Bedingungen entfernt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von automatisierten Reaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

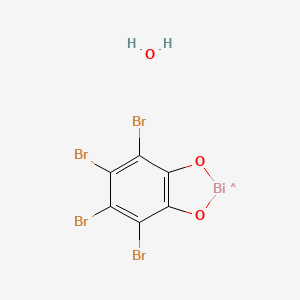

trans-1-(Tert-butoxycarbonyl)-4-(2,4-Dimethoxyphenyl)pyrrolidin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Pyrrolidinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Natriummethoxid oder Natriumhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

trans-1-(Tert-butoxycarbonyl)-4-(2,4-Dimethoxyphenyl)pyrrolidin-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von trans-1-(Tert-butoxycarbonyl)-4-(2,4-Dimethoxyphenyl)pyrrolidin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Wirkungen der Verbindung werden durch Wege vermittelt, die die Bindung an diese Zielstrukturen und die Modulation ihrer Aktivität umfassen.

Wissenschaftliche Forschungsanwendungen

Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

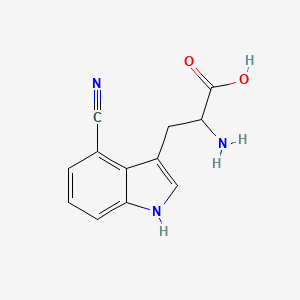

- trans-1-(Tert-butoxycarbonyl)-4-Phenylpyrrolidin-3-carbonsäure

- trans-1-(Tert-butoxycarbonyl)-4-(2-Methoxyphenyl)pyrrolidin-3-carbonsäure

Einzigartigkeit

trans-1-(Tert-butoxycarbonyl)-4-(2,4-Dimethoxyphenyl)pyrrolidin-3-carbonsäure ist einzigartig aufgrund des Vorhandenseins der 2,4-Dimethoxyphenylgruppe, die spezifische chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal kann seine Reaktivität, Löslichkeit und Interaktion mit biologischen Zielstrukturen beeinflussen.

Eigenschaften

Molekularformel |

C18H25NO6 |

|---|---|

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

4-(2,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(14(10-19)16(20)21)12-7-6-11(23-4)8-15(12)24-5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21) |

InChI-Schlüssel |

ATPJSCRRUKTQQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine](/img/structure/B12299889.png)

![Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-](/img/structure/B12299893.png)

![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate](/img/structure/B12299912.png)

![N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12299922.png)

![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)